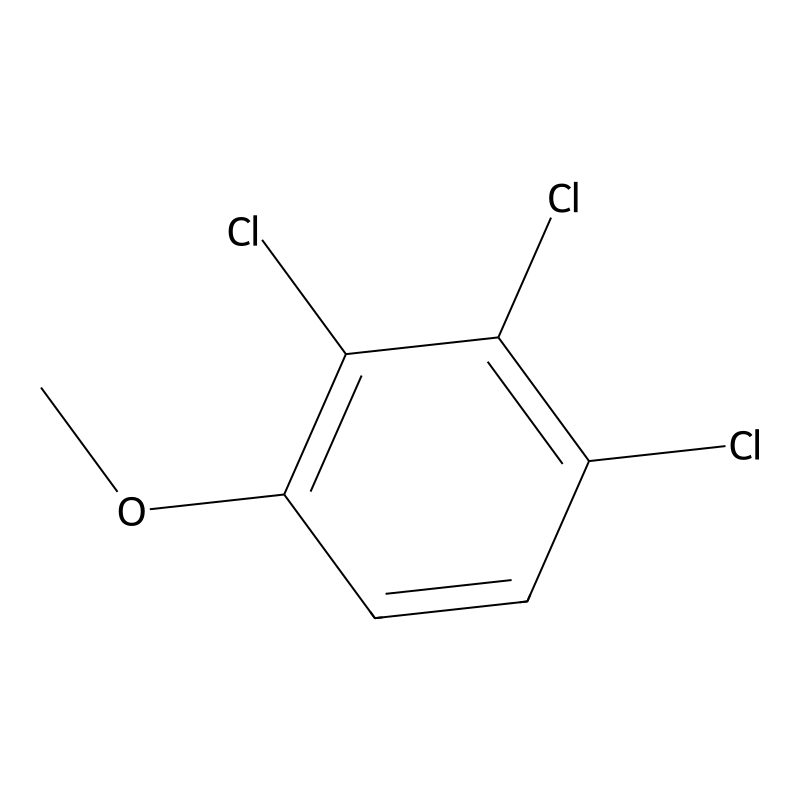2,3,4-Trichloroanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Wine Industry
Field: Food Science and Technology
Application: TCA is known for causing cork taint in wines, which can give wine a musty smell and taste.
Methods: TCA can migrate from cork stoppers and contaminate wine during bottle storage.
Results: The use of these tools and technologies has helped to reduce the incidence of cork taint in wines.
Textile Industry
Field: Textile Engineering
Application: TCA was formerly used as an “assistant” in polyester fiber dyeing.
Environmental Contamination
Results: TCA causes sensory defects, which are usually described as musty, moldy, and wet cardboard off-odors.
Fungicide Production
Field: Chemical Engineering
Application: TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol.
Sensory Defects in Foods
2,3,4-Trichloroanisole is an organic compound with the molecular formula C₇H₅Cl₃O. It is a chlorinated derivative of anisole and is known for its distinctive musty odor, which can be unpleasant and is often associated with cork taint in wines. The compound appears as a colorless to pale yellow solid and has garnered attention due to its impact on the sensory qualities of various beverages, particularly wines and coffees. Its structure consists of three chlorine atoms substituted on the aromatic ring of anisole, which significantly influences its chemical properties and biological activity.
The chemical behavior of 2,3,4-trichloroanisole is largely influenced by its chlorinated structure. It can undergo various reactions typical of aromatic compounds, including:
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions.
- Oxidation: 2,3,4-trichloroanisole can be oxidized to form corresponding phenolic compounds or carboxylic acids.
- Dechlorination: In the presence of reducing agents, it may lose chlorine atoms, leading to less chlorinated derivatives.
These reactions are significant in understanding its degradation pathways in environmental contexts and its interactions with biological systems.
2,3,4-Trichloroanisole exhibits notable biological activity, particularly in terms of its olfactory effects. It has been shown to interfere with olfactory transduction mechanisms by suppressing cyclic nucleotide-gated channels. This results in a diminished ability to perceive certain odors, contributing to its characterization as an off-flavor compound in food and beverages . Additionally, studies indicate that it may have toxicological implications when present in drinking water at low concentrations .
Several synthetic routes have been developed for producing 2,3,4-trichloroanisole. Some notable methods include:
- From 1,2,3,4-Tetrachlorobenzene: Reacting 1,2,3,4-tetrachlorobenzene with sodium methoxide followed by methylation using iodomethane.
- Chlorination of Anisole: Direct chlorination of anisole under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions.
- Rearrangement Reactions: Utilizing specific catalysts to rearrange precursor compounds into trichloroanisole derivatives .
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
2,3,4-Trichloroanisole has limited but significant applications:
- Flavoring Agent: While primarily known for its undesirable taste and odor in food products like wine and coffee, it is sometimes studied for potential applications in flavor chemistry.
- Research Tool: It serves as a model compound in studies related to sensory perception and chemical interactions within biological systems.
- Environmental Monitoring: Due to its presence as a contaminant in drinking water sources, it is monitored as part of water quality assessments.
Research on the interaction of 2,3,4-trichloroanisole with biological systems has revealed insights into its sensory effects. Studies indicate that it can attenuate olfactory responses by interfering with signal transduction pathways in olfactory receptors . Furthermore, investigations into its environmental persistence have shown that it can be formed from microbial metabolism of chlorinated phenols found in contaminated environments.
Several compounds share structural similarities with 2,3,4-trichloroanisole. A comparison with other trichloroanisoles highlights unique characteristics:
| Compound | Formula | Unique Features |
|---|---|---|
| 2,4,6-Trichloroanisole | C₇H₅Cl₃O | Most common form associated with cork taint |
| 2,3-Dichloroanisole | C₇H₇Cl₂O | Less chlorinated; different sensory properties |
| 2-Chloroanisole | C₇H₇ClO | Single chlorine substitution; less potent odor |
| 2,6-Dichloroanisole | C₇H₇Cl₂O | Similar structure but different substitution pattern |
The distinct arrangement of chlorine atoms in 2,3,4-trichloroanisole contributes to its unique sensory profile compared to these similar compounds.
XLogP3
LogP
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.








